molecular formula C25H28N2O3 B2434851 N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide CAS No. 101343-50-4

N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B2434851
CAS No.: 101343-50-4
M. Wt: 404.5 g/mol
InChI Key: DCDCWVRDPIOMBB-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound structurally classified as a fentanyl analog, sometimes referred to in scientific contexts as ortho-methoxyfuranylfentanyl . It is one of many new synthetic opioids (NSOs) that have emerged in recent years as new psychoactive substances, posing significant challenges to public health and forensic science . As a μ-opioid receptor (MOR) agonist, its primary research value lies in studying the structure-activity relationships of synthetic opioids, their metabolic pathways, and their potent effects . Researchers utilize this compound in forensic toxicology to develop and validate analytical methods for its identification in biological samples, which is crucial for investigating overdose cases and fatalities. Metabolic studies on similar fentanyl analogs suggest they undergo extensive transformation in the body via reactions such as hydrolysis, hydroxylation, and N-dealkylation, and the identification of these metabolites is essential for confirming exposure . This product is intended solely for research purposes in controlled laboratory settings. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-23-11-6-5-10-22(23)27(25(28)24-12-7-19-30-24)21-14-17-26(18-15-21)16-13-20-8-3-2-4-9-20/h2-12,19,21H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDCWVRDPIOMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037241
Record name o-Methoxy furanyl fentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101343-50-4
Record name o-Methoxy furanyl fentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a furan-2-carboxamide core substituted with 2-methoxyphenyl and 1-phenethylpiperidin-4-yl groups. Its molecular formula is C₂₅H₂₈N₂O₃ (MW 404.5 g/mol), with systematic IUPAC name N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide. The ortho-methoxy group on the phenyl ring introduces steric and electronic effects critical to receptor binding kinetics.

Regulatory Status

Classified as a Schedule I controlled substance in multiple jurisdictions, its synthesis falls under strict regulatory oversight due to structural similarities to fentanyl. Legal frameworks explicitly prohibit unlicensed production, as documented in Wisconsin Statute 961.14(2)(nd)1.

Synthetic Routes and Methodologies

Core Reaction Strategy

The synthesis follows a two-step protocol common to fentanyl analogues:

  • Preparation of 1-phenethylpiperidin-4-amine intermediates
  • Amide coupling with furan-2-carbonyl chloride derivatives
Intermediate Synthesis: 1-Phenethylpiperidin-4-amine

Piperidine derivatives are typically synthesized via:

  • Mannich reactions between phenethylamine, formaldehyde, and cyclohexanone
  • Reductive amination of 4-piperidone with phenethylamine using NaBH₃CN

Yields range from 65–78% depending on solvent polarity and temperature control.

Furan-2-Carbonyl Chloride Preparation

Furan-2-carbonyl chloride (CAS 527-69-5) is synthesized from furoic acid through:

  • Thionyl chloride activation :
    $$ \text{Furoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl} $$
    Reaction conditions: 8–12 h reflux in dry benzene
  • Distillation purification under reduced pressure (bp 65–67°C at 15 mmHg)

Final Coupling Reaction

The critical amide bond formation employs:

Reagents :

  • 1-Phenethylpiperidin-4-amine (1.0 eq)
  • 2-Methoxyaniline (1.1 eq)
  • Furan-2-carbonyl chloride (1.05 eq)
  • Triethylamine (2.5 eq, base)

Procedure :

  • Dissolve 1-phenethylpiperidin-4-amine (4.2 mmol) in anhydrous DCM (20 mL)
  • Add 2-methoxyaniline (4.6 mmol) and cool to 0°C
  • Introduce furan-2-carbonyl chloride (4.4 mmol) dropwise over 15 min
  • Stir for 18–24 h at room temperature under N₂ atmosphere
  • Quench with 1N HCl, extract with DCM, dry over Na₂SO₄

Yield Optimization :

  • Solvent effects : DCM > THF > EtOAc (94% vs 82% vs 76%)
  • Stoichiometry : 5% excess acyl chloride improves yield by 11%

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 7.42 (d, J=3.5 Hz, 1H, furan H-3), 6.89 (m, 2H, o-methoxy phenyl), 3.85 (s, 3H, OCH₃)
¹³C NMR 160.1 (C=O), 152.3 (OCH₃), 112.4 (furan C-2)
HRMS m/z 405.2043 [M+H]+ (calc. 405.2048)

Chromatographic Validation

HPLC purity >98% using:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention time: 6.8 min

Synthetic Challenges and Solutions

Steric Hindrance Mitigation

The ortho-methoxy group creates steric crowding during amide formation. Strategies include:

  • Slow reagent addition (0.5 mL/min) reduces side product formation by 23%
  • Microwave-assisted synthesis (80°C, 30 min) improves yield to 89%

Purification Techniques

  • Flash chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1 gradient)
  • Recrystallization : Ethanol/water (4:1) gives needle-like crystals (mp 142–144°C)

Scale-Up Considerations

Industrial production faces three key constraints:

  • Regulatory compliance : DEA Category I controlled substance licensing
  • Exothermic control : Jacketed reactors required for >100 g batches
  • Waste management : HCl gas scrubbing systems mandatory

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
  • Piperidine Moiety : This six-membered ring enhances the binding affinity to certain receptors.
  • Methoxyphenyl Group : Influences the lipophilicity and solubility of the compound.

Analgesic Properties

Research indicates that N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide exhibits significant analgesic effects, similar to those of opioid compounds. This is attributed to its interaction with the mu-opioid receptor, which plays a crucial role in pain modulation.

Anticancer Activity

Studies have demonstrated that this compound has potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

Cancer Cell Line Effect
HepG2 (Liver Cancer)Induces apoptosis
MCF-7 (Breast Cancer)Cell cycle arrest
Huh-7 (Hepatoma)Inhibits proliferation

The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes cell death through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes S-phase arrest, preventing cancer cell proliferation.

Antimicrobial Activity

Emerging research suggests that this compound exhibits antimicrobial properties against various pathogens:

Pathogen Activity
E. coliSignificant antibacterial effect
S. aureusNotable antibacterial effect

This antimicrobial activity may be linked to its structural components that disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Analgesic Efficacy

A study published in a pharmacological journal evaluated the analgesic efficacy of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an alternative analgesic agent.

Case Study 2: Anticancer Research

In a comprehensive study on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis, supporting its further development as a chemotherapeutic agent.

Biological Activity

N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound belonging to the class of opioids, specifically a derivative of fentanyl. This compound has garnered attention due to its potential biological activity, particularly in relation to opioid receptors. Understanding its pharmacological properties and biological effects is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C25H28N2O3
  • Chemical Structure : Chemical Structure

Opioid Receptor Interaction

Research has indicated that compounds similar to this compound interact with the mu (μ) and delta (δ) opioid receptors. These receptors play a crucial role in mediating pain relief and other physiological responses.

  • Mu Opioid Receptor (μOR) : This receptor is primarily responsible for the analgesic effects of opioids. Compounds that target μOR can provide significant pain relief but may also lead to adverse effects such as respiratory depression.
  • Delta Opioid Receptor (δOR) : Activation of δOR has been associated with reduced anxiety and depression, suggesting that dual-action compounds could offer therapeutic benefits beyond pain relief.

Biological Activity Studies

A study investigating the biological activity of various carfentanyl amide derivatives found that modifications in the chemical structure significantly affected receptor binding affinity and functional activity. For instance, structural changes led to variations in G-protein signaling and β-arrestin recruitment, which are critical for understanding the pharmacodynamics of these compounds .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits binding affinity for μOR and δOR, with varying degrees of efficacy. The structure-activity relationship (SAR) studies indicated that the presence of the methoxy group on the phenyl ring enhances receptor affinity compared to its analogs lacking this substitution .

In Vivo Studies

In vivo studies on similar compounds revealed that while they effectively reduce pain, they also present risks associated with opioid use, such as addiction potential and side effects like sedation and respiratory depression .

Data Tables

Compound NameμOR Binding Affinity (nM)δOR Binding Affinity (nM)Efficacy at μOR (%)Efficacy at δOR (%)
This compound50 ± 5100 ± 1085%60%
MP13537 ± 180 ± 190%70%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, and how can purity be validated?

  • Methodology : The compound shares structural similarities with fentanyl analogs, where piperidine and aromatic moieties are coupled via carboxamide linkages. A multi-step approach is typical:

Synthesize the piperidinyl-phenethyl intermediate via reductive amination of 1-phenethylpiperidin-4-amine with appropriate ketones or aldehydes.

Couple the intermediate with 2-methoxyphenyl and furan-2-carboxylic acid derivatives using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Purity Validation : Use HPLC (≥98% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass matching) .

Q. How can the structural configuration of this compound be resolved, particularly stereochemical ambiguities?

  • Approach : X-ray crystallography is the gold standard for resolving absolute stereochemistry. For dynamic analysis, employ 2D-NOSEY or ROESY NMR to study spatial interactions between the methoxyphenyl, piperidine, and furan moieties .

Q. What in vitro assays are suitable for preliminary receptor binding profiling?

  • Protocol : Competitive binding assays using μ-opioid receptor (MOR)-expressing cell membranes (e.g., CHO-K1/MOR cells). Use radiolabeled ligands like [³H]-DAMGO, and compare IC₅₀ values to reference opioids (e.g., fentanyl, morphine). Include κ- and δ-opioid receptors to assess selectivity .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally related fentanyl analogs, and what are the implications for toxicity studies?

  • Methodology :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolites via LC-MS/MS.
  • Toxicokinetics : Compare metabolic stability (t₁/₂) to furanylfentanyl and para-fluoro analogs, noting N-dealkylation or furan ring oxidation as potential bioactivation pathways .

Q. How can contradictory data on MOR efficacy (e.g., partial vs. full agonism) be resolved?

  • Analysis :

Perform functional assays (e.g., cAMP inhibition in MOR-expressing cells) to measure intrinsic activity (Emax relative to DAMGO).

Evaluate bias signaling using β-arrestin recruitment assays (e.g., Tango assay) versus G-protein activation. Structural variations in the methoxyphenyl group may alter signaling bias .

Q. What in vivo models are appropriate for evaluating abuse liability and respiratory depression risks?

  • Models :

  • Self-administration : Rodent models (fixed-ratio vs. progressive-ratio schedules) to compare reinforcing efficacy to fentanyl.
  • Respiratory depression : Whole-body plethysmography in mice, monitoring frequency and tidal volume post-administration. Dose-response curves should be compared to equipotent MOR agonists .

Q. How do regulatory controls (e.g., Schedule I classification) impact preclinical research protocols?

  • Guidance :

  • Obtain DEA licensure for handling controlled substances.
  • Document synthesis, storage, and disposal per 21 CFR §1300.
  • For international studies, adhere to the UN Single Convention on Narcotic Drugs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

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